(4-Nitro-1,2-phenylene)dimethanol
Overview
Description
(4-Nitro-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol. This compound features a benzene ring substituted with nitro and hydroxymethyl groups at the 1 and 2 positions, respectively.
Synthetic Routes and Reaction Conditions:
Nitration of Phenylene Dimethanol: One common synthetic route involves the nitration of phenylene dimethanol using nitric acid and sulfuric acid under controlled temperature conditions.
Reduction of Nitro Compounds: Another method involves the reduction of nitro compounds to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions, where precise control of reaction conditions such as temperature, pressure, and concentration of reagents is crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: 4-Nitrobenzoic acid, 4-Nitrobenzaldehyde.
Reduction: 4-Aminophenol, 4-Nitroaniline.
Substitution: 4-Bromonitrobenzene, 4-Chloronitrobenzene.
Mechanism of Action
Target of Action
The primary target of (4-Nitro-1,2-phenylene)dimethanol is the amino acid Lysine . The compound is known to react with Lysine under UV light activation .
Mode of Action
This compound interacts with its target, Lysine, through a photo-crosslinking reaction under UV light activation . This interaction results in a change in the structure of the Lysine molecule .
Biochemical Pathways
Given its interaction with lysine, it may influence protein-protein interactions in living cells .
Result of Action
Its ability to react with lysine suggests it may have an impact on protein structure and function .
Action Environment
Environmental factors such as UV light exposure are crucial for the action of this compound, as UV light activation is required for the compound to react with Lysine
Biochemical Analysis
Biochemical Properties
(4-Nitro-1,2-phenylene)dimethanol plays a significant role in biochemical reactions, particularly in the context of photo-crosslinking. It has been observed to react with lysine residues under UV light activation . This interaction is crucial for studying protein-protein interactions in living cells. The compound’s ability to form covalent bonds with lysine residues makes it a valuable tool for capturing and analyzing transient protein interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitro group is reactive under UV light, enabling it to form covalent bonds with lysine residues in proteins . This photo-crosslinking mechanism allows for the stabilization of protein complexes, facilitating the study of protein interactions and functions. Furthermore, the compound’s ability to inhibit or activate enzymes through covalent modification can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Studies have shown that prolonged exposure to UV light can enhance the compound’s reactivity, leading to increased crosslinking efficiency . This also raises concerns about potential degradation and loss of activity over time. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of optimizing experimental conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in photo-crosslinking reactions highlights its interaction with lysine residues in proteins . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, the compound’s influence on enzyme activity can further modulate metabolic pathways, impacting overall cellular function.
Scientific Research Applications
(4-Nitro-1,2-phenylene)dimethanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways involving nitro compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitro-1,3-benzenedimethanol: Similar structure but different positions of nitro and hydroxymethyl groups.
4-Nitrobenzene-1,2-diol: Another compound with nitro and hydroxyl groups on the benzene ring.
Uniqueness: (4-Nitro-1,2-phenylene)dimethanol is unique due to its specific arrangement of nitro and hydroxymethyl groups, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-(hydroxymethyl)-4-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWREOCJVMLGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452087 | |
Record name | (4-Nitro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-19-2 | |
Record name | (4-Nitro-1,2-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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